molecular formula C21H17N3O4S B2935609 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate CAS No. 941958-89-0

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B2935609
CAS No.: 941958-89-0
M. Wt: 407.44
InChI Key: PANFMNZUMXIBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate features a benzo[d]thiazole scaffold substituted at the 6-position with a pyrrolidin-1-yl group and an ester-linked 1,3-dioxoisoindolin-2-yl acetate moiety.

Properties

IUPAC Name

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-(1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c25-18(12-24-19(26)14-5-1-2-6-15(14)20(24)27)28-13-7-8-16-17(11-13)29-21(22-16)23-9-3-4-10-23/h1-2,5-8,11H,3-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANFMNZUMXIBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)CN4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement combining a benzo[d]thiazole core with a pyrrolidine ring and an isoindolinone moiety. This configuration is believed to contribute to its diverse biological activities.

Molecular Formula

  • Molecular Weight: 329.39 g/mol
  • CAS Number: [insert CAS number if available]

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit bacterial growth by interfering with quorum sensing mechanisms, which are critical for bacterial communication and virulence.

2. Anti-inflammatory Properties

Preliminary studies suggest that this compound may act as an inhibitor of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory prostaglandins, making it a candidate for anti-inflammatory drug development.

3. Tyrosinase Inhibition

Tyrosinase is an enzyme involved in melanin production, and its inhibition is crucial for treating conditions like hyperpigmentation. Compounds related to the benzo[d]thiazole structure have shown promising results in inhibiting tyrosinase activity, which could be beneficial for cosmetic applications .

The biological activity of This compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The compound may bind to the active sites of enzymes like COX and tyrosinase, preventing substrate access and subsequent enzymatic reactions.
  • Quorum Sensing Disruption: By interfering with signaling pathways in bacteria, it can reduce their virulence and biofilm formation.

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory potential of benzo[d]thiazole derivatives in animal models. The results demonstrated a significant reduction in inflammation markers when treated with compounds structurally similar to This compound , indicating its potential therapeutic use in inflammatory diseases.

Case Study 2: Tyrosinase Inhibition

In vitro assays showed that related compounds effectively inhibited mushroom tyrosinase with IC50 values significantly lower than that of kojic acid, a standard inhibitor. This suggests that the compound could be developed as a more effective treatment for skin pigmentation disorders .

Comparative Analysis

A comparison of various benzo[d]thiazole derivatives reveals differences in potency and efficacy against specific biological targets.

Compound NameStructureIC50 (μM)Activity
Kojic Acid-84.41Tyrosinase Inhibitor
Compound ASimilar36.14Stronger Tyrosinase Inhibitor
Compound BSimilar0.88Most Potent Tyrosinase Inhibitor

Comparison with Similar Compounds

Structural and Functional Group Variations

The benzo[d]thiazole core is a common feature in several pharmacologically active compounds. Below is a comparison with key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Melting Point (°C) Purity (%) Yield (%) Key Functional Groups
Target Compound Pyrrolidin-1-yl, 1,3-dioxoisoindolin-2-yl acetate N/A N/A N/A Benzo[d]thiazole, ester, pyrrolidine
N-(2-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl)-2-methoxybenzamide (7q) 2-Chloropyridin-4-ylamino, 2-methoxybenzamide 177.9–180.8 90.0 70 Benzo[d]thiazole, amide, pyridine
Compound 12b 3,4-Dichloro-5-methyl-pyrrole-2-carboxamide, 2-chloroacetamido N/A N/A N/A Benzo[d]thiazole, carboxamide, pyrrole

Key Observations :

  • Pyrrolidine vs. Pyridine/Pyrrole : The target compound’s pyrrolidin-1-yl group may enhance solubility compared to chloropyridinyl (7q) or dichloropyrrole (12b) substituents, which are more lipophilic .
  • Ester vs. Amide Linkage : The 1,3-dioxoisoindolin-2-yl acetate ester in the target compound could confer metabolic stability relative to the amide bonds in 7q and 12b, which are prone to enzymatic hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.